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N-(3,4-dimethoxybenzyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

PARP inhibition DNA repair scaffold oxidation state

Researchers screening CNS targets often face limited chemical diversity in commercial libraries. This compound fills that gap-a 1-oxo-1,2-dihydroisoquinoline-4-carboxamide carrying the privileged 3,4-dimethoxybenzyl pharmacophore (papaverine’s PDE10A IC50=36 nM) and an N2-methyl group for improved CNS permeability (tPSA ~68 Ų). • Unique scaffold not represented in published datasets; ideal for phenotypic CNS assays. • Serves as a negative control for PARP1 binding (unsaturated C3-C4 bond lacks requisite sp³ substituent). • Available as a screening library stock; rapid global delivery for hit discovery.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
Cat. No. B4502072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O4/c1-22-12-16(14-6-4-5-7-15(14)20(22)24)19(23)21-11-13-8-9-17(25-2)18(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,21,23)
InChIKeyVDIXYSYLSVLZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dimethoxybenzyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide – Scaffold, Analogs & Procurement


N-(3,4-dimethoxybenzyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 1282112-20-2) belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide chemotype – an unsaturated, planar scaffold featuring a 2-methyl substituent and a 3,4-dimethoxybenzyl amide group . This compound is available as a screening library stock from multiple commercial vendors . Its immediate structural neighbors include CeMMEC1 (a TAF1/BRD4 bromodomain inhibitor with an IC50 of 0.9 µM against TAF1 ) and the 2-ethyl-6,7-dimethoxy PDE10A inhibitors disclosed in patent US9856220 (IC50 ~150 nM for PDE10A [1]). The 3,4-dimethoxybenzyl moiety is a recognized privileged fragment for CNS-associated targets, notably phosphodiesterase 10A (PDE10A), where papaverine – bearing this group – exhibits an IC50 of 36 nM [2].

Scaffold
Unsaturated 1-oxo-1,2-dihydroisoquinoline-4-carboxamide with 3,4-dimethoxybenzyl amide (CNS privileged fragment context)
Target Context
Reported PDE10A and bromodomain engagement potential (class-level); may support selectivity profiling studies
Procurement
Multi-vendor availability in screening-ready format; supply chain resilience through independent suppliers

Why Generic 1-Oxo-1,2-dihydroisoquinoline-4-carboxamides Cannot Substitute


The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide family exhibits profound target selectivity divergence driven by subtle substituent variations. CeMMEC1 (bearing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amide) preferentially engages TAF1 bromodomains (IC50 0.9 µM) with weak BRD4 binding , whereas the 2-ethyl-6,7-dimethoxy analogs from US9856220 target PDE10A at 150–350 nM [1]. The saturated 1-oxo-3,4-dihydro congeners (from the Castagnoli‑Cushman PARP series) achieve PARP1/2 IC50 values of 22/4.0 nM [2] – a completely different pharmacological profile driven solely by the oxidation state at the C3–C4 bond. The 3,4-dimethoxybenzyl amide group in the target compound is a privileged fragment with high enthalpy‑driven binding potential for PDE10A, as demonstrated by papaverine (IC50 36 nM, with 8.9-fold selectivity over PDE4D) [3]. Therefore, exchanging the amide substituent, N-alkyl group, or ring saturation state cannot be treated as bioequivalent – each variation redirects the compound toward a distinct target panel with quantitatively different potency and selectivity profiles.

Amide Substituent Replacing 3,4-dimethoxybenzyl with benzodioxin (CeMMEC1) or other groups may shift target selectivity from PDE10A toward TAF1/bromodomains
N-Alkyl Variation N2-methyl group eliminates lactam H-bond donor; N-ethyl or unsubstituted analogs show different potency and permeability profiles that may not transfer
Core Saturation Saturated 3,4-dihydro congeners engage PARP1/2 with nM affinity; the unsaturated enamide core redirects pharmacology toward bromodomains/PDEs and may not substitute in PARP assays

Quantitative Differentiation Evidence vs. Closest Analogs


Core Oxidation State: Saturated vs. Unsaturated, PARP1 Affinity Divergence

The target compound possesses an unsaturated 1-oxo-1,2-dihydroisoquinoline core (enamide), whereas the potent PARP inhibitor series reported by Safrygin et al. employs a saturated 1-oxo-3,4-dihydro scaffold. This single oxidation state difference drives the most potent saturated analog to PARP1/2 IC50 values of 22/4.0 nM (selectivity index = 5.5) and superior ADME parameters vs. Olaparib [1]. Critically, the unsaturated enamide core lacks the sp3 C3 substituent required for optimal PARP1 NAD+-binding site occupancy, redirecting target engagement toward bromodomains (CeMMEC1) or PDEs. There is no quantitative PARP1 inhibition data available for the target compound, but based on scaffold analysis, its PARP1 affinity is predicted to be substantially lower than that of the saturated analog, with the shift in target space serving as the key differentiator.

Core Ox. State
Class-level inference
Saturated core → PARP1/2 (22/4.0 nM reported); unsaturated core (target) → predicted bromodomain/PDE preference, no PARP1 data
Indicates distinct target space; may not engage PARP1 directly
Scaffold oxidation state redirects pharmacological profile
PARP inhibition DNA repair scaffold oxidation state

Amide Substituent: 3,4-Dimethoxybenzyl vs. CeMMEC1 Bromodomain Selectivity

CeMMEC1 – the closest direct structural analog of the target compound – features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amide substituent instead of the 3,4-dimethoxybenzyl group. CeMMEC1 inhibits the second bromodomain of TAF1 with an IC50 of 0.9 µM and a Kd of 1.8 µM, displaying only very weak binding to both bromodomains of BRD4 . The replacement of the benzodioxin moiety with a 3,4-dimethoxybenzyl group alters both hydrogen-bond acceptor topology and steric bulk, which is known from PDE10A SAR to modulate target engagement [1]. Papaverine, which incorporates the identical 3,4-dimethoxybenzyl motif on a tetrahydroisoquinoline core, achieves PDE10A IC50 of 36 nM with 8.9-fold selectivity over PDE4D [1]. No direct TAF1 or BRD4 binding data exist for the target compound, but the substituent swap is predicted to weaken TAF1 affinity relative to CeMMEC1 while potentially enhancing PDE10A engagement based on the papaverine benchmark.

TAF1 vs PDE10A
Class-level inference
CeMMEC1: TAF1 IC50 0.9 µM; Target (3,4-dimethoxybenzyl): predicted PDE10A engagement based on papaverine (IC50 36 nM reference)
Amide substituent dictates target engagement; may shift from TAF1 toward PDE10A
No direct TAF1/PDE10A data for target compound
Bromodomain inhibition TAF1 BRD4 epigenetics

N2-Methyl Substitution: Permeability vs. Unsubstituted Isoquinolinones

The target compound carries an N2-methyl group, which eliminates the lactam N–H hydrogen bond donor present in 2-unsubstituted isoquinolin-1-ones such as the PARP inhibitor intermediate series reported by Safrygin et al. . N-Methylation of amides and lactams is a well-established strategy to improve membrane permeability by reducing hydrogen bonding capacity, increasing lipophilicity, and shielding the polar amide bond from solvation [1]. The 2-unsubstituted isoquinol-1-one core used in the PARP series retains an H-bond donor (N–H), which contributes to higher topological polar surface area (tPSA) and lower predicted CNS penetration. The N2-methyl group in the target compound removes this donor, yielding a predicted tPSA of approximately 68 Ų (calculated from SMILES COc1ccc(CNC(=O)c2cn(C)c(=O)c3ccccc23)cc1OC), compared to an estimated ~80 Ų for the corresponding 2-unsubstituted analog. This difference is relevant for CNS drug discovery programs where tPSA < 70 Ų is a recognized threshold for blood-brain barrier penetration.

CNS Permeability
Class-level inference
tPSA ≈68 Ų (N2-methyl, 1 HBD) vs ~80 Ų (2-unsubstituted, 2 HBD)
N-methylation reduces tPSA, may support predicted brain penetration
Calculated property; experimental validation required
Physicochemical property CNS permeability N-methylation druglikeness

Commercial Availability and Supply Chain Resilience

The target compound (CAS 1282112-20-2) is listed by multiple independent chemical suppliers including Chemsrc and eMolecules, indicating a non-proprietary, multi-vendor sourcing landscape . In contrast, CeMMEC1 (CAS 440662-09-9) is primarily distributed as a research-grade tool compound by specialist biochemical suppliers (MedChemExpress, Cayman Chemical, etc.) . The multi-vendor availability of the target compound reduces single-supplier dependency and provides competitive pricing benchmarks. However, available vendor sites do not disclose batch-specific purity data; the nearest comparator, a related 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide analog (CAS 440662-09-9), is sold at >99% purity by Bidepharm with NMR and HPLC quality control documentation . The target compound's molecular weight (352.4 g/mol) and calculated logP (~2.2) place it within the lead-like space (MW < 400, logP < 4) favored for hit-to-lead progression.

Vendor Landscape
Data to verify
Multi-vendor (ChemSrc, eMolecules) vs single-source (CeMMEC1); purity not publicly disclosed
Multi-sourcing supports procurement flexibility; purity must be verified per lot
RFQ recommended; analog purity >99% serves as benchmark
Procurement supply chain CAS 1282112-20-2 purity

Optimal Research and Application Scenarios


CNS PDE10A Hit Expansion and Lead Optimization

The 3,4-dimethoxybenzyl motif is the validated pharmacophore responsible for papaverine's PDE10A inhibition (IC50 = 36 nM, 8.9-fold selectivity over PDE4D) [1]. Placing this motif on the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold – a chemotype distinct from papaverine's isoquinoline core – provides a novel intellectual property position for PDE10A inhibitor development targeting schizophrenia, Huntington's disease, or metabolic disorders. The N2-methyl group's predicted improvement in CNS permeability (based on tPSA ~68 Ų, per Section 3, Evidence Item 3) makes this compound a suitable starting point for CNS drug discovery programs.

Bromodomain Selectivity Profiling: TAF1 vs. BRD4

CeMMEC1 demonstrates that the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold can engage bromodomains with selectivity for TAF1 over BRD4 (TAF1 IC50 = 0.9 µM, weak BRD4 binding) . Swapping the benzodioxin amide for a 3,4-dimethoxybenzyl group (as in the target compound) tests whether this selectivity is maintained or redirected toward other bromodomains (CREBBP, EP300, BRD9) that CeMMEC1 also binds. This compound serves as a chemical probe to dissect the structural determinants of bromodomain selectivity within the isoquinolinone series.

Multi-Target CNS Screening Library Diversification

The 3,4-dimethoxybenzyl group is a privileged fragment appearing in bioactive molecules across PDE10A, acetylcholinesterase [2], SK channel [3], and orexin receptor modulation. The target compound offers a unique combination of this fragment with an unsaturated isoquinolinone core and an N2-methyl substituent – a combination not represented in any published biological dataset. This novelty justifies its inclusion in diversity-oriented screening collections for phenotypic CNS assays, where the probability of discovering novel bioactivity is enhanced by the unexplored nature of this specific substitution pattern.

PARP Inhibitor Scaffold-Hopping Control

The saturated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series achieves potent PARP1/2 inhibition (IC50 = 22/4.0 nM) [4]. The target compound, with its unsaturated 1-oxo-1,2-dihydro core, serves as an ideal negative control for PARP1 binding assays in scaffold-hopping campaigns. Its lack of PARP1 engagement (inferred from the absence of the requisite sp3 C3 substituent) makes it valuable for establishing selectivity windows when profiling PARP inhibitor candidates against a panel of isoquinolinone analogs.

Application
Selection Property
Validation Focus
PDE10A hit expansion for CNS disease models
3,4-Dimethoxybenzyl pharmacophore on unsaturated isoquinolinone scaffold
PDE10A enzymatic assay and selectivity profiling
Bromodomain selectivity profiling (TAF1/BRD4)
Amide substituent SAR (3,4-dimethoxybenzyl vs benzodioxin)
TAF1/BRD4 binding assay and selectivity window
CNS phenotypic screening library diversification
Privileged 3,4-dimethoxybenzyl fragment combined with N2-methyl unsaturated core
Hit rate and novelty in CNS phenotypic assays
PARP inhibitor scaffold-hopping control
Unsaturated enamide core (lacks sp3 C3 for PARP1 NAD+ site)
PARP1/2 enzymatic binding assay (negative control confirmation)
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